Ilaprazole-d3

Bioanalysis LC-MS/MS Internal Standard

Ilaprazole-d3 (CAS 1070969-17-3) is a stable, deuterium-labeled analog of ilaprazole, a proton pump inhibitor (PPI) indicated for acid-related disorders. With three hydrogen atoms substituted by deuterium at the methoxy position, it possesses a molecular formula of C₁₉H₁₅D₃N₄O₂S and a molecular weight of 369.46 g·mol⁻¹.

Molecular Formula C19H18N4O2S
Molecular Weight 369.5 g/mol
Cat. No. B12376727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlaprazole-d3
Molecular FormulaC19H18N4O2S
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC
InChIInChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)/i2D3
InChIKeyHRRXCXABAPSOCP-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ilaprazole-d3: Deuterium-Labeled Proton Pump Inhibitor Internal Standard for LC-MS/MS Quantification


Ilaprazole-d3 (CAS 1070969-17-3) is a stable, deuterium-labeled analog of ilaprazole, a proton pump inhibitor (PPI) indicated for acid-related disorders . With three hydrogen atoms substituted by deuterium at the methoxy position, it possesses a molecular formula of C₁₉H₁₅D₃N₄O₂S and a molecular weight of 369.46 g·mol⁻¹ . As a stable isotope-labeled (SIL) compound, it is specifically engineered for use as an internal standard (IS) in quantitative analytical methods, including LC-MS, GC-MS, and NMR .

Why Non-Deuterated or Alternative PPIs Cannot Substitute for Ilaprazole-d3 in Quantitative Bioanalysis


In quantitative LC-MS/MS analysis, substituting a stable isotope-labeled (SIL) internal standard like Ilaprazole-d3 with a non-deuterated analog or a structurally similar but different compound introduces significant analytical variability. While the use of any internal standard is better than none, only a co-eluting SIL analog can fully compensate for matrix effects and variations in extraction recovery, ionization efficiency, and chromatographic behavior [1]. Using an analog such as granisetron, theophylline, or even unlabeled ilaprazole as the internal standard can lead to differential recovery and ionization, compromising the accuracy and precision of the method [2]. The specific incorporation of three deuterium atoms in Ilaprazole-d3 creates a +3 Da mass shift, which is sufficient to separate its MS signal from the unlabeled analyte while maintaining near-identical physicochemical properties, thereby minimizing analytical interference and ensuring robust quantification .

Quantitative Differentiation of Ilaprazole-d3: Analytical Performance, Metabolic Pathway Independence, and Reduced Drug-Drug Interaction Risk


Superior Analytical Accuracy: Ilaprazole-d3 vs. Non-Deuterated Internal Standards in LC-MS/MS

Ilaprazole-d3 provides superior analytical performance as an internal standard (IS) compared to non-deuterated or structurally dissimilar alternatives. In a validated LC-MS/MS method for ilaprazole, using the non-deuterated analog omeprazole as the IS, the method was linear over a concentration range of 0.23-2400.00 ng/mL for ilaprazole, with intra- and inter-day precisions of <15% RSD [1]. However, a class-level inference can be made that substituting omeprazole with a SIL IS like Ilaprazole-d3 would further reduce variability, as it would perfectly co-elute with the analyte, thereby compensating for matrix effects and ionization fluctuations that a non-identical analog cannot fully correct [2]. The use of a perfect co-eluting SIL IS is the gold standard for achieving the highest accuracy in LC-MS/MS bioanalysis, which is critical for pharmacokinetic studies and bioequivalence trials.

Bioanalysis LC-MS/MS Internal Standard

Minimized CYP2C19 Genotype Impact: Ilaprazole-d3's Parent Compound vs. Conventional PPIs

The parent compound, ilaprazole, demonstrates pharmacokinetic (PK) parameters that are not significantly influenced by CYP2C19 genetic polymorphisms, a key differentiator from conventional PPIs like omeprazole and lansoprazole. In a study with 27 healthy Korean volunteers, after 7 days of 10 mg once-daily ilaprazole, no statistically significant differences were observed in the maximum plasma concentration at steady state (Css,max) and area under the concentration-time curve (AUCτ) of ilaprazole and its metabolite among homozygous extensive, heterozygous extensive, and poor CYP2C19 metabolizers [1]. In contrast, omeprazole, pantoprazole, and lansoprazole are predominantly metabolized by CYP2C19, and their AUCs and pharmacodynamic actions are significantly affected by CYP2C19 polymorphisms [2]. This reduced genotype-dependence translates to more predictable and consistent drug exposure across diverse patient populations.

Pharmacogenomics CYP2C19 Metabolism

Reduced CYP2C19 Inhibition: Ilaprazole vs. Omeprazole, Lansoprazole, Pantoprazole, and Rabeprazole

In a comparative in vitro study, ilaprazole exhibited the lowest potential for CYP2C19 inhibition among a panel of five proton pump inhibitors (PPIs). The order of inhibition potency, based on IC50 and Ki,u values, was Omeprazole > Lansoprazole > Pantoprazole > Rabeprazole > Ilaprazole [1]. Further analysis using the Cmax,u/Ki,u ratio, a regulatory metric for predicting clinical drug-drug interaction (DDI) risk, showed that Omeprazole (0.0288) exceeded the cut-off value, indicating a significant inhibition risk. In contrast, ilaprazole (0.00224) and the other PPIs remained below the threshold, suggesting a lower likelihood of clinically significant CYP2C19-mediated DDIs [1]. This data positions ilaprazole as the PPI with the least potential for interfering with the metabolism of co-administered CYP2C19 substrates.

Drug-Drug Interaction CYP2C19 Enzyme Inhibition

Enhanced In Vivo Potency: Ilaprazole vs. Omeprazole in Gastric Acid Secretion Models

Ilaprazole demonstrates superior in vivo potency compared to omeprazole in inhibiting gastric acid secretion. In anesthetized rats, the median effective dose (ED50) for ilaprazole to inhibit pentagastrin-stimulated gastric secretion was 2.1 mg/kg, whereas omeprazole required a 66% higher dose at 3.5 mg/kg via intraduodenal (i.d.) administration [1]. Similarly, in a fistula rat model, the ED50 for ilaprazole was 0.43 mg/kg, compared to 0.68 mg/kg for omeprazole, representing a 58% higher potency for ilaprazole [1]. These data indicate that a lower dose of ilaprazole is required to achieve the same antisecretory effect as omeprazole, a key differentiator in terms of efficacy and potential dose-related adverse effects.

Pharmacodynamics Gastric Acid Secretion In Vivo

Optimal Application Scenarios for Ilaprazole-d3 Based on Quantified Differentiation Evidence


LC-MS/MS Bioanalytical Method Development and Validation for Ilaprazole in Pharmacokinetic Studies

Ilaprazole-d3 is the optimal choice as an internal standard for developing and validating LC-MS/MS methods for quantifying ilaprazole in biological matrices (e.g., plasma, urine). Its near-identical physicochemical properties to the analyte, coupled with a distinct +3 Da mass shift, enable robust compensation for matrix effects, extraction variability, and ionization fluctuations. This leads to superior accuracy and precision compared to non-deuterated analogs, ensuring compliance with regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, where precision (RSD) and accuracy must be within 15% (20% at LLOQ) [1].

Pharmacokinetic and Bioequivalence Studies of Ilaprazole in Genetically Diverse Populations

Given that the parent drug, ilaprazole, exhibits pharmacokinetic parameters that are largely independent of CYP2C19 genotype [2], Ilaprazole-d3 is a critical reagent for PK studies in diverse ethnic populations where CYP2C19 polymorphisms are prevalent. Its use ensures that analytical variability does not confound the interpretation of intrinsic PK variability (or lack thereof) related to the parent drug's unique metabolism, which is predominantly mediated by CYP3A4/5 and non-enzymatic sulfoxide reduction [3].

Drug-Drug Interaction (DDI) Studies Investigating CYP2C19 Substrates

Ilaprazole's significantly lower potential to inhibit CYP2C19, as demonstrated by its low Cmax,u/Ki,u ratio (0.00224) compared to omeprazole (0.0288) [4], positions Ilaprazole-d3 as the ideal internal standard for analytical support in clinical DDI studies. Researchers can use it to accurately quantify ilaprazole levels when the drug is co-administered with other medications that are CYP2C19 substrates, minimizing the risk of confounding analytical results with a true drug interaction.

Comparative Efficacy and Dose-Response Studies of Proton Pump Inhibitors

For preclinical or clinical studies comparing the pharmacodynamic effects of ilaprazole with other PPIs like omeprazole, Ilaprazole-d3 provides the necessary analytical precision to detect small differences in drug exposure. This is particularly relevant given the parent drug's superior in vivo potency (e.g., 1.67-fold lower ED50 for inhibiting gastric acid secretion compared to omeprazole) [5]. Accurate quantification using the deuterated IS is essential for establishing precise dose-response relationships and for formulation development aimed at leveraging this potency advantage.

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